Cas no 2092277-16-0 (4-hydroxythieno2,3-bpyridine-6-carbonitrile)

4-hydroxythieno2,3-bpyridine-6-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 2092277-16-0
- 4-hydroxythieno[2,3-b]pyridine-6-carbonitrile
- EN300-28658123
- 4-hydroxythieno2,3-bpyridine-6-carbonitrile
-
- MDL: MFCD34562828
- インチ: 1S/C8H4N2OS/c9-4-5-3-7(11)6-1-2-12-8(6)10-5/h1-3H,(H,10,11)
- InChIKey: VKOPHNCALAFIMS-UHFFFAOYSA-N
- ほほえんだ: S1C=CC2C(C=C(C#N)NC1=2)=O
計算された属性
- せいみつぶんしりょう: 176.00443393g/mol
- どういたいしつりょう: 176.00443393g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 301
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
4-hydroxythieno2,3-bpyridine-6-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28658123-10.0g |
4-hydroxythieno[2,3-b]pyridine-6-carbonitrile |
2092277-16-0 | 95% | 10g |
$5283.0 | 2023-06-03 | |
Enamine | EN300-28658123-5.0g |
4-hydroxythieno[2,3-b]pyridine-6-carbonitrile |
2092277-16-0 | 95% | 5g |
$3562.0 | 2023-06-03 | |
Enamine | EN300-28658123-0.5g |
4-hydroxythieno[2,3-b]pyridine-6-carbonitrile |
2092277-16-0 | 95% | 0.5g |
$959.0 | 2023-09-06 | |
Enamine | EN300-28658123-0.25g |
4-hydroxythieno[2,3-b]pyridine-6-carbonitrile |
2092277-16-0 | 95% | 0.25g |
$607.0 | 2023-09-06 | |
Enamine | EN300-28658123-1.0g |
4-hydroxythieno[2,3-b]pyridine-6-carbonitrile |
2092277-16-0 | 95% | 1g |
$1229.0 | 2023-06-03 | |
1PlusChem | 1P02AGCA-1g |
4-hydroxythieno[2,3-b]pyridine-6-carbonitrile |
2092277-16-0 | 95% | 1g |
$1581.00 | 2023-12-19 | |
1PlusChem | 1P02AGCA-50mg |
4-hydroxythieno[2,3-b]pyridine-6-carbonitrile |
2092277-16-0 | 95% | 50mg |
$402.00 | 2023-12-19 | |
Enamine | EN300-28658123-0.05g |
4-hydroxythieno[2,3-b]pyridine-6-carbonitrile |
2092277-16-0 | 95% | 0.05g |
$285.0 | 2023-09-06 | |
Enamine | EN300-28658123-10g |
4-hydroxythieno[2,3-b]pyridine-6-carbonitrile |
2092277-16-0 | 95% | 10g |
$5283.0 | 2023-09-06 | |
1PlusChem | 1P02AGCA-100mg |
4-hydroxythieno[2,3-b]pyridine-6-carbonitrile |
2092277-16-0 | 95% | 100mg |
$589.00 | 2023-12-19 |
4-hydroxythieno2,3-bpyridine-6-carbonitrile 関連文献
-
1. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
9. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
4-hydroxythieno2,3-bpyridine-6-carbonitrileに関する追加情報
Introduction to 4-hydroxythieno2,3-bpyridine-6-carbonitrile (CAS No. 2092277-16-0)
4-hydroxythieno2,3-bpyridine-6-carbonitrile, identified by the chemical compound code CAS No. 2092277-16-0, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a fused thieno[2,3-b]pyridine core with a hydroxyl and nitrile functional group, exhibits promising potential as a building block for the development of novel therapeutic agents. The unique structural framework of this compound contributes to its distinct chemical properties and biological activities, making it a subject of intense research interest.
The structural motif of 4-hydroxythieno2,3-bpyridine-6-carbonitrile incorporates elements from two distinct heterocyclic systems: the thiophene ring and the pyridine nitrogen. The presence of a hydroxyl group at the 4-position and a nitrile group at the 6-position introduces polar functionalities that can modulate its interactions with biological targets. This combination of structural features has been explored in various drug discovery programs, where such molecules are often screened for their ability to interact with enzymes, receptors, or other proteins involved in disease pathways.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action for compounds like 4-hydroxythieno2,3-bpyridine-6-carbonitrile with greater accuracy. These computational studies have suggested that the hydroxyl and nitrile groups may play critical roles in stabilizing interactions with specific biomolecules. For instance, the hydroxyl group could form hydrogen bonds with polar residues in protein active sites, while the nitrile group might engage in coordinate covalent interactions or act as a hydrogen bond acceptor. Such insights are invaluable for designing derivatives with enhanced pharmacological properties.
In the realm of medicinal chemistry, 4-hydroxythieno2,3-bpyridine-6-carbonitrile has been investigated for its potential applications in addressing various therapeutic challenges. One notable area of interest is its role as a precursor for synthesizing small-molecule inhibitors targeting kinases and other enzymes implicated in cancer progression. The fused heterocyclic system provides a rigid scaffold that can mimic natural substrates or transition states, thereby facilitating high-affinity binding. Additionally, the presence of multiple functional groups allows for further derivatization, enabling chemists to fine-tune physicochemical properties such as solubility, metabolic stability, and bioavailability.
The synthesis of 4-hydroxythieno2,3-bpyridine-6-carbonitrile represents a testament to the ingenuity of modern organic chemistry techniques. Researchers have developed multi-step synthetic routes that leverage cross-coupling reactions, cyclization processes, and functional group transformations to construct the desired molecular architecture efficiently. These synthetic strategies not only highlight the versatility of heterocyclic chemistry but also demonstrate how structural complexity can be harnessed to produce compounds with tailored biological activities. The optimization of these synthetic pathways is crucial for large-scale production and further exploration of derivatives.
From a biological perspective, 4-hydroxythieno2,3-bpyridine-6-carbonitrile has shown intriguing activity profiles in preclinical studies. Initial screenings have revealed potential efficacy against certain enzymatic targets associated with inflammatory diseases and neurodegenerative disorders. The precise arrangement of functional groups within its structure appears to modulate its interaction with biological receptors or enzymes in ways that could lead to therapeutic benefits. Further investigation into its mechanism of action will be essential to fully elucidate its potential as a lead compound or intermediate in drug development pipelines.
The integration of machine learning and artificial intelligence into drug discovery has accelerated the process of identifying promising candidates like 4-hydroxythieno2,3-bpyridine-6-carbonitrile. By analyzing vast datasets containing structural information and biological activity data, computational models can predict which molecules are most likely to exhibit desired pharmacological effects. These predictions guide experimental efforts toward high-value targets, reducing the time and resources required for traditional screening methods. As such technologies continue to evolve, compounds like this one may become even more accessible for therapeutic development.
The future prospects for 4-hydroxythieno2,3-bpyridine-6-carbonitrile are bright, particularly as research efforts focus on expanding its applications across different therapeutic areas. Innovations in medicinal chemistry may lead to novel derivatives with improved efficacy or reduced side effects compared to existing treatments. Collaborative efforts between academia and industry will be critical in translating laboratory discoveries into clinical reality. As our understanding of disease mechanisms deepens and new technologies emerge, compounds like this one are poised to play an increasingly important role in addressing unmet medical needs.
2092277-16-0 (4-hydroxythieno2,3-bpyridine-6-carbonitrile) 関連製品
- 1261495-28-6(6-Methyl-4-(2-(trifluoromethyl)phenyl)pyridin-2-OL)
- 1359127-20-0(N-(2-chloro-4-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine)
- 1514779-06-6(2-methyl-2-(2-phenylphenyl)propanal)
- 1275136-18-9(2-(4-Fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one)
- 1213050-52-2((1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine)
- 2940867-03-6(((1S,3S,5S)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hcl)
- 2137766-56-2(8-Methyl-1-propyl-1-azaspiro[4.5]decan-4-one)
- 2228476-80-8(7-(3-bromo-2,2-dimethylpropyl)quinoline)
- 1804215-22-2(1-(2-Mercaptobenzo[d]oxazol-4-yl)ethanone)
- 573669-93-9(2-(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl-N-3-(trifluoromethyl)phenylacetamide)




